molecular formula C17H16N2S2 B1452264 4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine CAS No. 1171976-97-8

4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine

Cat. No. B1452264
M. Wt: 312.5 g/mol
InChI Key: HXWQTTOWNKEGJJ-UHFFFAOYSA-N
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Description

The compound “4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine” belongs to a class of organic compounds known as heterocyclic compounds, which contain atoms of at least two different elements in the ring . It is a derivative of pyrimidines and diazepines .


Synthesis Analysis

The synthesis of such compounds often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings including a pyrrolo and a diazepine ring . The compound crystallizes in the orthorhombic system .

Scientific Research Applications

Crystallography and Structural Analysis

A new tetracyclic compound was isolated and studied by X-ray crystallography, highlighting its crystal structure and hydrogen bonding, which could be valuable for understanding the compound's molecular interactions and stability (Pesyan, 2010).

Synthetic Methods for Novel Compounds

Research has been focused on the synthesis of new aromatic Pyrrolo[2,1-c][1,4]benzodiazepines and Pyrrolo[1,2-a] thieno[3,2-e][1,4]diazepines as anti-tumoral agents, demonstrating methods to create compounds with potential for medical application due to their antiproliferative activity against cancer cell lines (Lisowski et al., 2002). Additionally, a novel strategy for the synthesis of the Pyrrolo[3,4-d][1,2]diazepine heterocyclic system was developed to expand the range of lead compounds for designing medicinal compounds (Kharaneko & Bogza, 2013).

Biological Activity

Several studies have explored the biological activities of related compounds, such as their neurotropic activities, including anticonvulsant, anti-anxiety, and sedative effects, which could have implications for developing new therapeutic agents (Dabaeva et al., 2020). Other research has focused on creating derivatives acting as antidotes against specific herbicides, demonstrating the potential agricultural applications of these compounds (Stroganova et al., 2016).

properties

IUPAC Name

7-thiophen-2-yl-16-thia-2,8-diazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,11(15)-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S2/c1-4-11-12-10-18-16(15-7-3-9-20-15)13-5-2-8-19(13)17(12)21-14(11)6-1/h2-3,5,7-9,16,18H,1,4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWQTTOWNKEGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2CNC(C4=CC=CN43)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 2
4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 3
4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 4
Reactant of Route 4
4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 5
4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 6
4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine

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